molecular formula C13H10F3N B12080030 3-Amino-4-(trifluoromethyl)biphenyl

3-Amino-4-(trifluoromethyl)biphenyl

Cat. No.: B12080030
M. Wt: 237.22 g/mol
InChI Key: QAKNEPAGIOUNNN-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Scientific Research Applications

3-Amino-4-(trifluoromethyl)biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-(trifluoromethyl)biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl
  • 2,2’-Bis(trifluoromethyl)diaminobiphenyl
  • 3,5-Bis(trifluoromethyl)phenyl derivatives

Comparison: 3-Amino-4-(trifluoromethyl)biphenyl is unique due to the specific positioning of the amino and trifluoromethyl groups on the biphenyl structure. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups allows for versatile chemical modifications and applications.

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

5-phenyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-7-6-10(8-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2

InChI Key

QAKNEPAGIOUNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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